5-Bromo-4-methoxy-2-methylpyridine
Overview
Description
5-Bromo-4-methoxy-2-methylpyridine is a chemical compound with the molecular formula C7H8BrNO and a molecular weight of 202.05 . It is a solid substance at 20°C and should be stored at temperatures between 0-10°C . It is used as an important intermediate in organic synthesis, with applications in pharmaceuticals, agrochemicals, and dyes .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in several studies . One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another study reports an optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine .
Molecular Structure Analysis
The molecular structure of 5-Bromo-4-methoxy-2-methylpyridine consists of a six-membered pyridine ring substituted with a bromo group at the 5-position, a methoxy group at the 4-position, and a methyl group at the 2-position .
Physical And Chemical Properties Analysis
5-Bromo-4-methoxy-2-methylpyridine is a solid substance at 20°C with a melting point of 36.0 to 40.0 °C .
Scientific Research Applications
Synthesis and Chemical Modification
Selective Bromination : 5-Bromo-4-methoxy-2-methylpyridine can be obtained through the selective bromination of 2-methoxy-6-methylpyridine. This process allows for the regioselective introduction of various electrophiles, expanding its utility in chemical synthesis (Gray, Konopski, & Langlois, 1994).
Synthesis of Pyridine Derivatives : The compound is used in synthesizing novel pyridine derivatives through the Suzuki cross-coupling reaction. These derivatives have been studied for their potential applications in fields like materials science and medicinal chemistry (Ahmad et al., 2017).
Functionalised Pyridines Synthesis : It is involved in the efficient synthesis of functionalised 2-methoxypyridines. These pyridines have applications in the synthesis of various bicyclic δ-lactams, showcasing its role in advanced organic synthesis (Sośnicki, 2009).
Photodynamic Therapy and Material Sciences
- Photodynamic Therapy Application : A zinc phthalocyanine substituted with 5-bromo-4-methoxy-2-methylpyridine shows potential for use as a Type II photosensitizer in the treatment of cancer through photodynamic therapy. Its high singlet oxygen quantum yield is particularly notable for this application (Pişkin, Canpolat, & Öztürk, 2020).
Crystal Structure and Molecular Design
Crystal Structure Studies : Research into the crystal structures of compounds involving 5-bromo-4-methoxy-2-methylpyridine has provided insights into molecular configurations, intermolecular interactions, and potential applications in molecular design (Dong et al., 2015).
Schiff Base Compounds : The synthesis of Schiff base compounds using 5-bromo-4-methoxy-2-methylpyridine has been explored. These compounds have applications in areas such as antibacterial activities and materials science (Wang, Nong, Sht, & Qi, 2008).
Safety And Hazards
5-Bromo-4-methoxy-2-methylpyridine is associated with several hazards. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists or skin irritation occurs .
properties
IUPAC Name |
5-bromo-4-methoxy-2-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-3-7(10-2)6(8)4-9-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMZCZITQBBZGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00729840 | |
Record name | 5-Bromo-4-methoxy-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00729840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-methoxy-2-methylpyridine | |
CAS RN |
886372-61-8 | |
Record name | 5-Bromo-4-methoxy-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00729840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-4-methoxy-2-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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